

# In-Depth Technical Guide to Aspidostomide D

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aspidostomide D*

Cat. No.: *B1474375*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Aspidostomide D** is a bromopyrrole alkaloid natural product with a molecular weight of 575.48 g/mol. First isolated from the Patagonian bryozoan *Aspidostoma giganteum*, this marine-derived compound is part of a larger family of aspidostomides, some of which have demonstrated cytotoxic activity against cancer cell lines. This technical guide provides a comprehensive overview of **Aspidostomide D**, including its chemical properties, the experimental protocols for its isolation and structure elucidation, and a discussion of the known biological context of related compounds.

## Core Molecular Data

The fundamental chemical and physical properties of **Aspidostomide D** are summarized below. This data is critical for its identification, synthesis, and application in experimental settings.

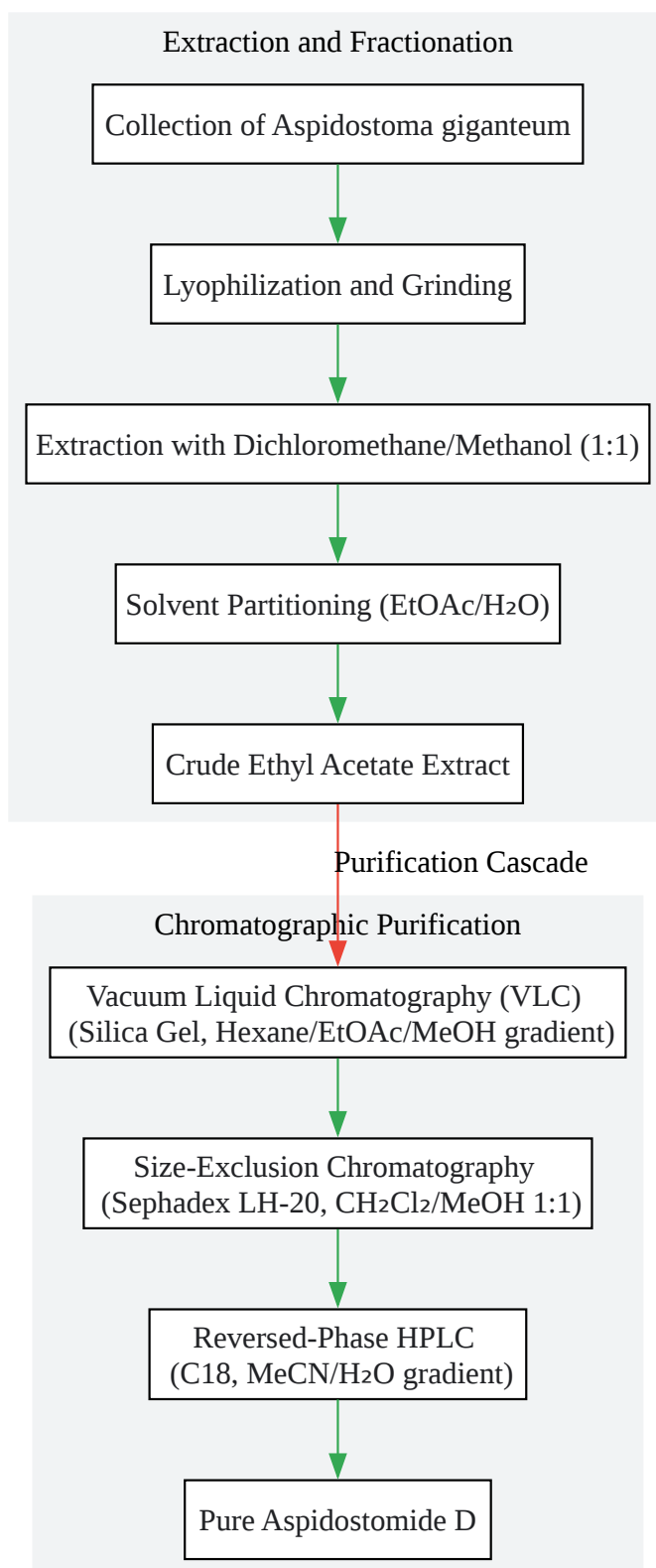
Property	Value
Molecular Weight	575.48 g/mol
Molecular Formula	C <sub>19</sub> H <sub>15</sub> Br <sub>3</sub> N <sub>2</sub> O <sub>4</sub>
CAS Number	1610046-63-3
Class	Bromopyrrole Alkaloid
Origin	Aspidostoma giganteum (Patagonian Bryozoan)

## Experimental Protocols

The isolation and structural characterization of **Aspidostomide D** involved a series of meticulous experimental procedures, as detailed in the primary literature.

## Extraction and Isolation

The following workflow outlines the general procedure for obtaining **Aspidostomide D** from its natural source.



[Click to download full resolution via product page](#)

**Figure 1:** General workflow for the isolation of **Aspidostomide D**.

The bryozoan *Aspidostoma giganteum* was collected and lyophilized. The dried material was then extracted with a 1:1 mixture of dichloromethane and methanol. The resulting crude extract underwent solvent partitioning between ethyl acetate and water. The organic layer was concentrated and subjected to a series of chromatographic separations. Initial purification was achieved by vacuum liquid chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20. The final purification to yield pure **Aspidostomide D** was performed using reversed-phase high-performance liquid chromatography (HPLC).

## Structure Elucidation

The molecular structure of **Aspidostomide D** was determined through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

**High-Resolution Mass Spectrometry (HRMS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and elemental composition of the molecule.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A comprehensive set of one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall stereochemistry of **Aspidostomide D**. The specific chemical shifts and coupling constants are detailed in the data table below.

$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 500 MHz)	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 125 MHz)
$\delta$ (ppm), J (Hz)	$\delta$ (ppm)
Specific data from source	Specific data from source
...	...

Note: The specific NMR data would be populated from the primary research article by Patiño et al., 2014.

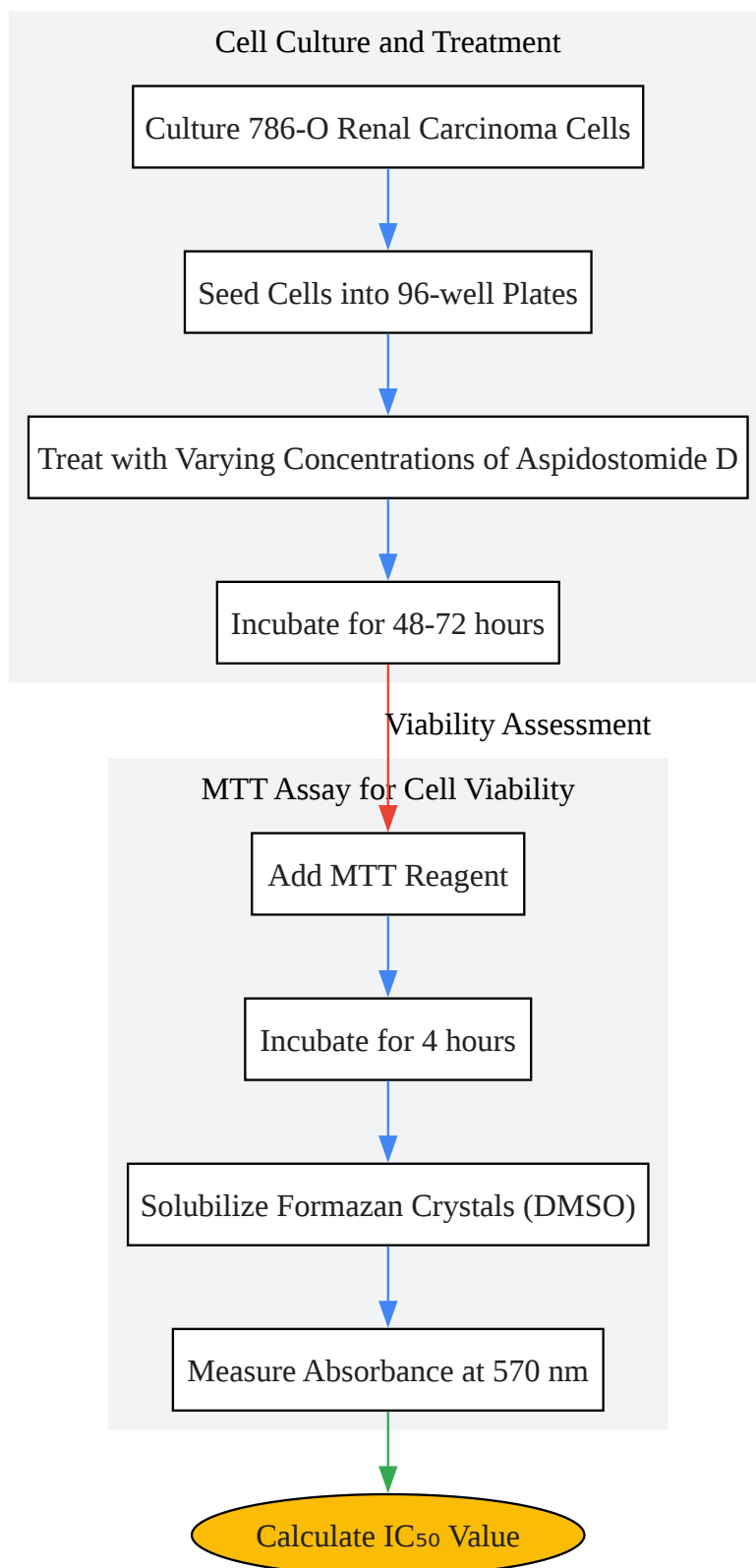
## Biological Activity and Signaling Context

While the specific biological activity of **Aspidostomide D** has not been extensively reported, a closely related compound, Aspidostomide E, has demonstrated moderate cytotoxic activity

against the 786-O human renal carcinoma cell line.<sup>[1]</sup> This suggests that **Aspidostomide D** may also possess cytotoxic properties.

## Cytotoxicity Testing Protocol (General)

The following diagram illustrates a general workflow for assessing the cytotoxicity of a marine natural product like **Aspidostomide D** against a cancer cell line.



[Click to download full resolution via product page](#)

**Figure 2:** Standard workflow for an in vitro cytotoxicity assay.

## Potential Signaling Pathways

Given the cytotoxic potential of related aspidostomides, it is plausible that **Aspidostomide D** could interfere with key cellular signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a hypothetical relationship where a bioactive compound induces apoptosis. Further research is required to determine if **Aspidostomide D** acts through such a mechanism.



[Click to download full resolution via product page](#)

**Figure 3:** Hypothetical signaling pathway for **Aspidostomide D**-induced cytotoxicity.

## Conclusion

**Aspidostomide D** represents an intriguing marine natural product with potential for further investigation in the field of drug discovery. Its unique brominated pyrrole structure, shared with other bioactive aspidostomides, warrants a thorough evaluation of its cytotoxic and other pharmacological activities. The detailed experimental protocols and structural data provided in this guide serve as a foundational resource for researchers aiming to synthesize, study, and potentially develop **Aspidostomide D** or its analogs as novel therapeutic agents. Future work should focus on the total synthesis of **Aspidostomide D** to enable more extensive biological screening and to elucidate its precise mechanism of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Aspidostomide D]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1474375#aspidostomide-d-molecular-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)